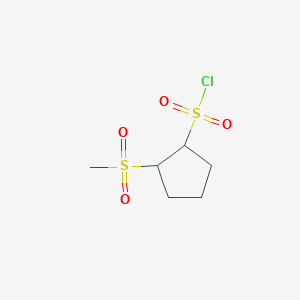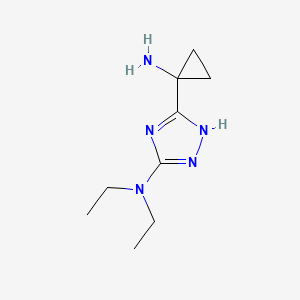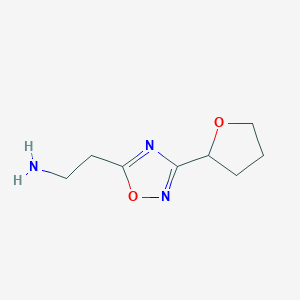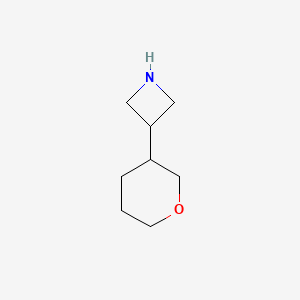
2-Methanesulfonylcyclopentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonylcyclopentane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₆H₁₁ClO₄S₂. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is soluble in polar organic solvents but reacts with water, alcohols, and many amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methanesulfonylcyclopentane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The use of thionyl chloride or phosgene as chlorinating agents is common, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which are highly reactive and can participate in further chemical transformations.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonates.
Lewis Acids: To facilitate certain elimination reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and various sulfene derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Methanesulfonylcyclopentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclopentane-1-sulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH₃SO₂⁺” synthon, which can react with nucleophiles to form various products. The formation of sulfene intermediates is a key step in many of its reactions, and these intermediates can undergo further transformations to yield a wide range of products .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but without the cyclopentane ring.
2,4,6-Trimethylbenzenesulfonyl chloride: Another sulfonyl chloride with different substituents on the aromatic ring.
Uniqueness
2-Methanesulfonylcyclopentane-1-sulfonyl chloride is unique due to the presence of both a methanesulfonyl group and a cyclopentane ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis. Its ability to form sulfene intermediates and participate in a wide range of chemical reactions sets it apart from other sulfonyl chlorides .
Properties
Molecular Formula |
C6H11ClO4S2 |
|---|---|
Molecular Weight |
246.7 g/mol |
IUPAC Name |
2-methylsulfonylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S2/c1-12(8,9)5-3-2-4-6(5)13(7,10)11/h5-6H,2-4H2,1H3 |
InChI Key |
BLDBZFIZRZJKLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)
![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)



![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
amine](/img/structure/B13207406.png)
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)


